1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

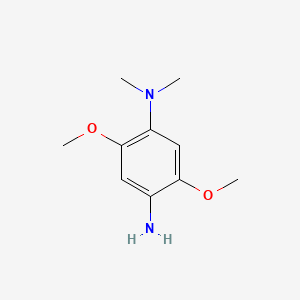

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and two dimethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine can be synthesized through the reaction of 2,5-dimethoxybenzene-1,4-diamine with dimethyl sulfate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions. Recent studies have highlighted its role in synthesizing complex heterocyclic compounds that exhibit biological activity. For instance, it can be utilized to create N,N-dimethyl enaminones, which are valuable intermediates in the production of diverse pharmaceuticals .

Research indicates that derivatives of 1,4-benzenediamine possess significant biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.

- Anticancer Potential : Investigations into the anticancer properties of these compounds have revealed promising results, with some derivatives demonstrating the ability to induce apoptosis in cancer cells .

Material Science

In materials science, 1,4-benzenediamine derivatives are explored for their application in developing high-performance polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength. Additionally, it is used in the formulation of dyes and pigments due to its ability to form stable colored complexes with metal ions .

Case Study 1: Synthesis of Heterocyclic Compounds

A study focused on the synthesis of novel heterocyclic compounds using 1,4-benzenediamine as a precursor demonstrated its effectiveness in producing compounds with enhanced biological activity. The reaction involved coupling with diazonium salts to yield arylhydrazone derivatives that exhibited significant antimicrobial activity .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Arylhydrazone Derivative 1 | 85% | Antibacterial |

| Arylhydrazone Derivative 2 | 78% | Anticancer |

Case Study 2: Polymer Development

Another research project investigated the incorporation of 1,4-benzenediamine into epoxy resin formulations. The results indicated improved thermal properties and mechanical strength compared to traditional epoxy systems. The modified resins showed a glass transition temperature increase of approximately 20°C .

| Property | Traditional Epoxy | Modified Epoxy |

|---|---|---|

| Glass Transition Temperature (°C) | 60 | 80 |

| Tensile Strength (MPa) | 50 | 70 |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylbenzene-1,4-diamine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

2,5-Dimethoxybenzene-1,4-diamine: Lacks the dimethylamino groups, affecting its biological activity and applications.

Uniqueness

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl- (commonly referred to as "dimethoxybenzene diamine") is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N2O2

- CAS Number : 174887

- Molecular Weight : 196.25 g/mol

Biological Activity Overview

The biological activity of 1,4-benzenediamine derivatives has been studied primarily in the context of their antimicrobial and anticancer properties. The following sections detail specific activities and findings from various studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,4-benzenediamine derivatives. For instance:

- Study Findings : A study reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .

- Table 1: Antibacterial Activity Against Various Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dimethoxybenzene diamine | Staphylococcus aureus | 32 µg/mL |

| Dimethoxybenzene diamine | Escherichia coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of 1,4-benzenediamine derivatives has been explored in several research contexts:

- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of topoisomerase enzymes, which are crucial for DNA replication .

- Case Study : In a recent study on human cancer cell lines, dimethoxybenzene diamine demonstrated IC50 values ranging from 10 to 50 µM depending on the cell type. The study concluded that the compound's efficacy was linked to its ability to modulate signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

- Enzyme Targets : Studies have identified its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .

- Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25.5 |

| Butyrylcholinesterase (BChE) | 30.2 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,5-dimethoxy-N,N-dimethyl-1,4-benzenediamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves methoxylation and alkylation of 1,4-benzenediamine precursors. For example:

- Step 1: Start with 1,4-benzenediamine and protect amine groups using acetylation (as in , where N,N'-diacetyl-1,4-phenylenediamine is synthesized via acetylation).

- Step 2: Introduce methoxy groups at positions 2 and 5 via nucleophilic aromatic substitution using methoxide ions under controlled pH (60–80°C, 12–24 hrs).

- Step 3: Perform dimethylation of the protected amines using methyl iodide or dimethyl sulfate in alkaline conditions (e.g., NaHCO₃, DMF, 50°C, 6 hrs).

- Optimization: Adjust solvent polarity (e.g., DMF vs. THF), catalyst (e.g., KI for alkylation), and stoichiometry to improve yield. Monitor intermediates via TLC or HPLC (as in ’s phenolic compound analysis) .

Q. Which analytical techniques are most reliable for characterizing 2,5-dimethoxy-N,N-dimethyl-1,4-benzenediamine?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and dimethylamine (-N(CH₃)₂) groups. Compare chemical shifts with analogous compounds (e.g., ’s N,N-dimethyl-p-phenylenediamine δ ~2.8 ppm for -N(CH₃)₂).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., ’s C₈H₁₂N₂, MW 136.1943; adjust for methoxy substitutions).

- HPLC-PDA: Employ reverse-phase HPLC with photodiode array detection (as in ) to assess purity (>98%) and resolve byproducts .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation of methoxy groups).

- Storage: Use amber vials under inert gas (N₂/Ar) at -20°C, as recommended for similar diamines in and . Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,5-dimethoxy-N,N-dimethyl-1,4-benzenediamine in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. For example, ’s computational studies on substituted benzenediamines can guide parameterization.

- Reactivity Prediction: Methoxy groups activate the aromatic ring at positions 3 and 6 (ortho/para to OCH₃), while dimethylamine groups deactivate positions 1 and 4. Validate predictions with experimental nitration or halogenation results .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for derivatives of this compound?

Methodological Answer:

- Cross-Verification: Compare data with structurally characterized analogs (e.g., ’s N,N-dimethyl-p-phenylenediamine).

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For MS discrepancies, perform tandem MS/MS to confirm fragmentation patterns.

- Case Study: If a methyl group integration in ¹H NMR conflicts with MS, check for isotopic impurities or solvent artifacts (e.g., ’s HPLC-PDA methods detect co-eluting contaminants) .

Q. What strategies mitigate competing side reactions during functionalization of this diamine?

Methodological Answer:

- Protection/Deprotection: Temporarily protect amines with Boc groups (tert-butoxycarbonyl) during methoxylation ( ’s acetylation approach).

- Selective Catalysis: Use transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) to direct substitutions away from methoxy-activated sites.

- Kinetic Control: Lower reaction temperatures (0–5°C) and shorter times (1–2 hrs) to favor primary products, as in ’s benzylidene derivative synthesis .

Q. How does the electronic effect of methoxy and dimethylamine groups influence electrochemical properties?

Methodological Answer:

- Cyclic Voltammetry (CV): Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆). Methoxy groups donate electrons (lower oxidation potential), while dimethylamines withdraw electrons via conjugation ( ’s electrochemical studies on similar amines).

- DFT Correlation: Calculate HOMO-LUMO gaps to rationalize redox behavior. Compare with experimental CV data to validate models .

Properties

CAS No. |

72066-78-5 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2,5-dimethoxy-1-N,1-N-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-12(2)8-6-9(13-3)7(11)5-10(8)14-4/h5-6H,11H2,1-4H3 |

InChI Key |

STJUHIUVWHDFMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)OC)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.